molecular formula C16H14O5 B12310689 5-Methoxy-3,7-dihydroxyflavanone

5-Methoxy-3,7-dihydroxyflavanone

Cat. No.: B12310689
M. Wt: 286.28 g/mol
InChI Key: NIMIDMFTGGTHOH-UHFFFAOYSA-N
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Description

5-Methoxy-3,7-dihydroxyflavanone is a flavonoid compound with the molecular formula C16H14O5. It is also known by its IUPAC name, 3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one . This compound is part of the larger class of flavonoids, which are widely distributed in the plant kingdom and are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,7-dihydroxyflavanone can be achieved through several methods. One common approach involves the hydrogenation of 5,7-dihydroxyflavone in the presence of a chiral primary amine or sulfinamide as resolving reagents . Another method includes the reaction of 5,7-dimethoxyflavanone with hydrobromic acid (HBr) and acetic acid (AcOH) to form 5,7-dihydroxyflavanone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,7-dihydroxyflavanone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions, particularly at the hydroxyl groups, can yield a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acetic anhydride (Ac2O) and benzoyl chloride (C6H5COCl) are used for acetylation and benzoylation reactions, respectively.

Major Products

Mechanism of Action

The mechanism of action of 5-Methoxy-3,7-dihydroxyflavanone involves several molecular targets and pathways:

Comparison with Similar Compounds

5-Methoxy-3,7-dihydroxyflavanone can be compared with other similar flavonoid compounds:

Properties

IUPAC Name

3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMIDMFTGGTHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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